molecular formula C19H17BrClN3 B3893549 6-bromo-4-(2-chlorophenyl)-2-(1-piperidinyl)quinazoline

6-bromo-4-(2-chlorophenyl)-2-(1-piperidinyl)quinazoline

Cat. No. B3893549
M. Wt: 402.7 g/mol
InChI Key: HMIZKGBLRAOSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-4-(2-chlorophenyl)-2-(1-piperidinyl)quinazoline is a chemical compound that belongs to the class of quinazoline derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

The mechanism of action of 6-bromo-4-(2-chlorophenyl)-2-(1-piperidinyl)quinazoline is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and signaling pathways involved in cancer cell proliferation and survival. It may also modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It may also inhibit angiogenesis and metastasis. The compound has been reported to reduce inflammation and pain in animal models. However, further studies are needed to fully elucidate its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-bromo-4-(2-chlorophenyl)-2-(1-piperidinyl)quinazoline is its potent anticancer activity. It has been shown to exhibit activity against various cancer cell lines at low concentrations. The compound is also relatively easy to synthesize and purify. However, its poor solubility in aqueous solutions may limit its use in certain experiments. The compound may also exhibit off-target effects, which need to be carefully evaluated.

Future Directions

There are several future directions for research on 6-bromo-4-(2-chlorophenyl)-2-(1-piperidinyl)quinazoline. One area of interest is the development of more potent and selective analogs of the compound. This may involve the modification of its chemical structure or the combination with other drugs. Another direction is the investigation of the compound's potential as an immunomodulatory agent. It may also be useful in combination therapy with other anticancer drugs. Further studies are needed to fully understand its mechanism of action and optimize its use in clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its potent anticancer activity and anti-inflammatory effects make it an attractive candidate for further research. However, its limitations and off-target effects need to be carefully evaluated. Further studies are needed to fully understand its mechanism of action and optimize its use in clinical settings.

Scientific Research Applications

6-bromo-4-(2-chlorophenyl)-2-(1-piperidinyl)quinazoline has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

6-bromo-4-(2-chlorophenyl)-2-piperidin-1-ylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrClN3/c20-13-8-9-17-15(12-13)18(14-6-2-3-7-16(14)21)23-19(22-17)24-10-4-1-5-11-24/h2-3,6-9,12H,1,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIZKGBLRAOSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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